molecular formula C8H14N2O2 B12886330 (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide

(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12886330
M. Wt: 170.21 g/mol
InChI Key: FNXYXAKSCPYZER-LURJTMIESA-N
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Description

  • “(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide” is a chiral compound with the chemical formula C8H14N2O2. It belongs to the class of pyrrolidine derivatives.
  • The compound’s stereochemistry is specified by the (S)-configuration, indicating that the substituent at the chiral center is oriented in a counterclockwise direction.
  • It is also known as “S-2-IsoP” or “S-2-IPC.”
  • Preparation Methods

      Synthetic Routes: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a suitable keto acid (e.g., 5-oxovaleric acid) under acidic or basic conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or methanol) at elevated temperatures. Acid-catalyzed or base-catalyzed methods can be employed.

      Industrial Production: While industrial-scale production methods may vary, the compound is synthesized using efficient and scalable processes to meet demand.

  • Chemical Reactions Analysis

      Reactivity: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions

      Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate (KMnO) or chromium trioxide (CrO). Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

      Major Products: The major products depend on the specific reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.

      Biology and Medicine: It may have applications in drug discovery, as it could interact with biological targets or enzymes.

      Industry: Its derivatives might find use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological molecules. It could act as an enzyme inhibitor, receptor ligand, or modulator of cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as proline or other chiral amino acids.
    • Its uniqueness lies in its specific stereochemistry and functional groups.

    Remember that this compound’s applications and properties are continually explored through scientific research, and further investigations may reveal additional insights.

    Properties

    Molecular Formula

    C8H14N2O2

    Molecular Weight

    170.21 g/mol

    IUPAC Name

    (2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide

    InChI

    InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)/t6-/m0/s1

    InChI Key

    FNXYXAKSCPYZER-LURJTMIESA-N

    Isomeric SMILES

    CC(C)N1[C@@H](CCC1=O)C(=O)N

    Canonical SMILES

    CC(C)N1C(CCC1=O)C(=O)N

    Origin of Product

    United States

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